n-Butyl-2-chloro-n-phenylacetamide

Lipophilicity Membrane permeability Agrochemicals

N-Butyl-2-chloro-N-phenylacetamide (CAS 2567-53-5) is an N,N-disubstituted chloroacetamide with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol. It belongs to the broader class of chloroacetamides, which includes commercial herbicides, synthetic intermediates, and bioactive scaffolds.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 2567-53-5
Cat. No. B12006974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl-2-chloro-n-phenylacetamide
CAS2567-53-5
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCCCCN(C1=CC=CC=C1)C(=O)CCl
InChIInChI=1S/C12H16ClNO/c1-2-3-9-14(12(15)10-13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
InChIKeyCWNLORRUNMOBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-2-chloro-N-phenylacetamide (CAS 2567-53-5): Core Physicochemical and Structural Baseline for Informed Procurement


N-Butyl-2-chloro-N-phenylacetamide (CAS 2567-53-5) is an N,N-disubstituted chloroacetamide with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . It belongs to the broader class of chloroacetamides, which includes commercial herbicides, synthetic intermediates, and bioactive scaffolds. The compound features a phenyl ring and an n-butyl group substituted on the amide nitrogen, along with a chloroacetyl moiety. Its computed physicochemical properties include a density of 1.117 g/cm³, a boiling point of 312.8°C at 760 mmHg, a flash point of 143°C, a refractive index of 1.546, a vapor pressure of 0.000516 mmHg at 25°C, a topological polar surface area (TPSA) of 20.31 Ų, and a calculated LogP of 3.0585 [1].

Why N-Butyl-2-chloro-N-phenylacetamide (CAS 2567-53-5) Cannot Be Replaced by Generic Chloroacetamide Analogs


N-Butyl-2-chloro-N-phenylacetamide exhibits a distinct combination of N-substituents that fundamentally alters its physicochemical and biological profile relative to common chloroacetamide analogs. The presence of both a phenyl ring and an n-butyl group on the amide nitrogen creates a sterically hindered, lipophilic environment that differs significantly from simpler analogs like N-butyl-2-chloroacetamide (lacking the phenyl) or 2-chloro-N-phenylacetamide (lacking the N-butyl). As demonstrated in structure-activity relationship studies of chloroacetamide herbicides, N-alkylating reactivity—a key determinant of herbicidal efficacy—is strongly influenced by N-substituent size and lipophilicity [1]. The specific N-butyl/N-phenyl substitution pattern of CAS 2567-53-5 yields a calculated LogP of 3.0585 , markedly higher than that of N-butyl-2-chloroacetamide (LogP 0.78) , indicating substantially greater membrane permeability and bioaccumulation potential. Consequently, substitution with a superficially similar chloroacetamide without quantitative equivalence in both steric and lipophilic parameters may lead to divergent experimental outcomes, inconsistent biological activity, or unexpected toxicity profiles.

Quantitative Differentiation of N-Butyl-2-chloro-N-phenylacetamide (CAS 2567-53-5) from Structural Analogs: A Procurement Decision Guide


Lipophilicity (LogP) Comparison: n-Butyl-2-chloro-N-phenylacetamide vs. N-Butyl-2-chloroacetamide

The octanol-water partition coefficient (LogP) quantifies the lipophilicity of a compound, a critical parameter influencing membrane permeability, bioavailability, and environmental fate. n-Butyl-2-chloro-N-phenylacetamide exhibits a calculated LogP of 3.0585 , which is approximately 2.28 log units higher than that of the phenyl-lacking analog N-butyl-2-chloroacetamide, which has a predicted ACD/LogP of 0.78 .

Lipophilicity Membrane permeability Agrochemicals

Boiling Point Differential: n-Butyl-2-chloro-N-phenylacetamide vs. 2-Chloro-N-phenylacetamide

The boiling point reflects intermolecular forces and is crucial for distillation-based purification and thermal stability assessments. n-Butyl-2-chloro-N-phenylacetamide has a reported boiling point of 312.8°C at 760 mmHg . In contrast, the N-butyl-lacking analog 2-chloro-N-phenylacetamide (CAS 587-65-5) exhibits a predicted boiling point of 340.0±25.0°C .

Thermal stability Purification Synthesis

Molecular Weight and Rotatable Bond Count vs. 2-Chloro-N-phenylacetamide

Molecular weight and flexibility, as indicated by rotatable bond count, are key descriptors for drug-likeness and target binding. n-Butyl-2-chloro-N-phenylacetamide has a molecular weight of 225.71 g/mol and 5 rotatable bonds . Its closest analog lacking the N-butyl group, 2-chloro-N-phenylacetamide, has a molecular weight of 169.61 g/mol and only 2 rotatable bonds .

Molecular size Binding affinity Bioavailability

N-Butyl-2-chloro-N-phenylacetamide (CAS 2567-53-5): Evidence-Aligned Procurement Scenarios for Research and Development


Agrochemical Lead Optimization Requiring High Lipophilicity

For herbicide or pesticide discovery programs where enhanced membrane permeability and cuticular penetration are desired, the elevated LogP of 3.0585 for n-butyl-2-chloro-N-phenylacetamide—compared to the ~0.78 LogP of N-butyl-2-chloroacetamide—positions it as a more suitable scaffold for generating lipophilic analogs . This property is particularly relevant in the context of chloroacetamide herbicides, where lipophilicity influences uptake and efficacy [1].

Medicinal Chemistry: CNS-Targeted Scaffold Development

Given its moderate molecular weight (225.71 g/mol) and calculated LogP of 3.0585, n-butyl-2-chloro-N-phenylacetamide lies within physicochemical space favorable for blood-brain barrier penetration . This makes it a viable starting point for synthesizing libraries targeting central nervous system (CNS) disorders, where balanced lipophilicity is critical for CNS exposure.

Chemical Synthesis Intermediate for N-Substituted Amides

The compound's N,N-disubstituted chloroacetamide structure, featuring both an n-butyl and a phenyl group on the nitrogen, provides a unique steric and electronic environment for subsequent nucleophilic substitution reactions . Its boiling point of 312.8°C facilitates purification by distillation under reduced pressure, offering a practical advantage over higher-boiling analogs like 2-chloro-N-phenylacetamide (340°C predicted) .

Environmental Fate and Toxicology Studies

The calculated vapor pressure (0.000516 mmHg at 25°C) and LogP (3.0585) of n-butyl-2-chloro-N-phenylacetamide provide a baseline for modeling its environmental persistence and bioaccumulation potential. Researchers investigating the fate of chloroacetamide pollutants may utilize this compound as a reference standard to calibrate analytical methods or to study the impact of N-substitution on degradation kinetics.

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